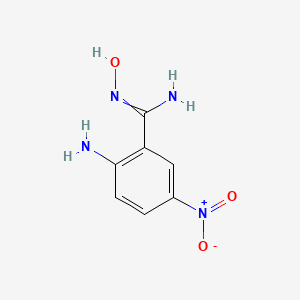
2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide is an organic compound with a complex structure that includes amino, hydroxy, nitro, and carboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form various amine derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or acylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-N-hydroxy-5-aminobenzene-1-carboximidamide.
Scientific Research Applications
2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxy groups can form hydrogen bonds with biological molecules. These interactions can influence cellular processes and pathways, making the compound of interest for drug development.
Comparison with Similar Compounds
- 2-amino-N-hydroxy-5-methoxybenzene-1-carboximidamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Comparison: Compared to similar compounds, 2-amino-N-hydroxy-5-nitrobenzene-1-carboximidamide is unique due to the presence of both nitro and hydroxy groups, which can participate in a wider range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N4O3 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-5-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H8N4O3/c8-6-2-1-4(11(13)14)3-5(6)7(9)10-12/h1-3,12H,8H2,(H2,9,10) |
InChI Key |
BKFDDEFGQUUDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















